molecular formula C10H8Cl2O2S2 B14587422 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene CAS No. 61442-01-1

1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene

Cat. No.: B14587422
CAS No.: 61442-01-1
M. Wt: 295.2 g/mol
InChI Key: TWSQAPMPQILWQB-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 1 and 4 positions, and a sulfonyl group linked through an ethenyl bridge. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene typically involves multiple steps, starting from benzene. The initial step often includes the chlorination of benzene to introduce chlorine atoms at the desired positions. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride .

This can be done through a series of electrophilic aromatic substitution reactions, where the benzene ring is activated by the presence of electron-withdrawing groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are typically carried out in reactors designed to handle the exothermic nature of the reactions and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atoms .

Scientific Research Applications

1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The chlorine atoms and the ethenyl bridge also play roles in determining the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is unique due to the presence of both chlorine atoms and the sulfonyl-ethenyl bridge.

Properties

CAS No.

61442-01-1

Molecular Formula

C10H8Cl2O2S2

Molecular Weight

295.2 g/mol

IUPAC Name

1,4-dichloro-2-(2-ethenylsulfonylethenylsulfanyl)benzene

InChI

InChI=1S/C10H8Cl2O2S2/c1-2-16(13,14)6-5-15-10-7-8(11)3-4-9(10)12/h2-7H,1H2

InChI Key

TWSQAPMPQILWQB-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C=CSC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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